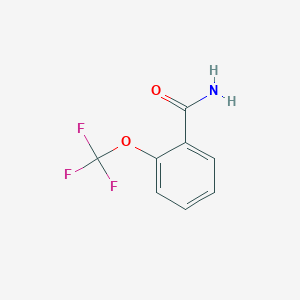

2-(Trifluoromethoxy)benzamide

描述

属性

IUPAC Name |

2-(trifluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)14-6-4-2-1-3-5(6)7(12)13/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTXDVUAHROLBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380409 | |

| Record name | 2-(Trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127979-74-2 | |

| Record name | 2-(Trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 127979-74-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism and Conditions

The hydrolysis of 2-(trifluoromethoxy)benzonitrile under basic conditions represents a direct route to the target amide. In a representative procedure, 2-(trifluoromethoxy)benzonitrile is dissolved in aqueous sodium hydroxide (NaOH) and heated to 100°C for 2–4 hours. The reaction proceeds via nucleophilic attack of hydroxide on the nitrile carbon, forming an intermediate imine that tautomerizes to the amide.

Key Data:

Industrial Adaptations

To avoid side reactions, industrial protocols employ ethanol as a co-solvent to enhance substrate solubility. Catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium bromide) further accelerate hydrolysis, reducing reaction times to 1.5 hours with comparable yields.

Benzamidine Intermediate Route

Synthesis of 2-(Trifluoromethoxy)benzamidine Hydrochloride

The EPO patent (EP0352960NWA2) outlines a multistep process starting with ethyl 2-(2,2,2-trifluoromethoxy)benzimidate hydrochloride. Treatment with saturated methanolic ammonia yields 2-(trifluoromethoxy)benzamidine hydrochloride, a key intermediate.

Reaction Steps:

Cyclization and Reduction

The benzamidine intermediate reacts with ethyl cyanoglyoxylate oxime in sodium ethoxide, followed by sodium dithionite reduction, to form 4,5-diamino-2-(trifluoromethoxy)pyrimidin-6-one. Acidic hydrolysis of this intermediate yields the final amide.

Optimization Insight:

-

Sodium dithionite (Na₂S₂O₄) selectively reduces nitroso groups without affecting the trifluoromethoxy moiety.

-

Yields for the cyclization step reach 88.8% under reflux conditions.

Catalytic Hydrogenation of Chlorinated Precursors

Substrate Preparation and Dechlorination

A patent (CN113698315A) describes the hydrogenation of 2-chloro-6-trifluoromethylbenzonitrile using palladium on carbon (Pd/C) or Raney nickel. While developed for 2-trifluoromethylbenzamide, this method is adaptable to trifluoromethoxy analogs by substituting the starting material.

Typical Conditions:

Hydrolysis to Amide

Post-hydrogenation, the resulting 2-(trifluoromethoxy)benzonitrile undergoes hydrolysis with NaOH (12 g in 200 mL H₂O) at 100°C for 2 hours, achieving 89.9% yield.

Comparative Analysis of Synthetic Methods

Table 1: Method Efficiency and Sustainability

| Method | Yield (%) | Purity (%) | Hazardous Reagents | Scalability |

|---|---|---|---|---|

| Nitrile Hydrolysis | 89.9 | 98.8 | None | High |

| Benzamidine Route | 88.8 | 96.8 | Na dithionite | Moderate |

| Catalytic Hydrogenation | 93.3 | 98.1 | H₂ gas | High |

The nitrile hydrolysis method outperforms others in safety and scalability, while catalytic hydrogenation offers the highest yield. The benzamidine route, though effective, requires toxic reductants and longer reaction times.

Industrial-Scale Production Challenges

化学反应分析

Types of Reactions: 2-(Trifluoromethoxy)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzamides .

科学研究应用

2-(Trifluoromethoxy)benzamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its unique chemical properties

作用机制

The mechanism of action of 2-(Trifluoromethoxy)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to antagonize voltage-dependent sodium channel currents, making it a potential inhibitor of these channels . This interaction can affect various cellular processes and pathways, contributing to its biological effects.

相似化合物的比较

Key Observations:

Agrochemicals

CNS Therapeutics

- VU6010608: A metabotropic glutamate receptor 7 (mGlu₇) negative allosteric modulator (NAM) with high CNS penetration.

Enzyme and Ion Channel Modulation

生物活性

2-(Trifluoromethoxy)benzamide is a compound that has garnered attention in medicinal chemistry due to its unique chemical structure and potential biological activities. The trifluoromethoxy group is known to enhance the pharmacological properties of compounds, making them suitable candidates for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzamide core with a trifluoromethoxy substituent, which significantly influences its biological activity.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, in vitro assays revealed that derivatives containing the trifluoromethoxy group showed promising cytotoxicity against A-549 (lung adenocarcinoma) and MCF-7 (breast cancer) cell lines, with IC50 values indicating effective inhibition of cell growth . The introduction of the trifluoromethoxy group enhanced the overall bioactivity of these compounds.

The mechanisms through which this compound exerts its cytotoxic effects are multifaceted:

- Apoptosis Induction : Morphological studies indicated that treatment with this compound led to significant changes in cell morphology, including membrane blebbing and nuclear disintegration, indicative of apoptosis .

- Antioxidant Activity : The compound has also been associated with antioxidant properties, as evidenced by its ability to scavenge free radicals in various assays such as DPPH and hydrogen peroxide scavenging tests .

- Target Interaction : Molecular docking studies suggest that this compound interacts favorably with key pharmacological targets involved in cancer cell proliferation and survival, demonstrating closer binding energies compared to standard drugs .

Case Studies and Research Findings

A comprehensive evaluation of this compound reveals several key findings from relevant studies:

These studies underscore the versatility of this compound in various therapeutic contexts.

Toxicity Profile

The toxicity profile of this compound has been assessed through acute toxicity tests in animal models. Results indicate a low potential for inducing acute toxicity, suggesting a favorable safety margin for further development .

常见问题

Basic Research Questions

Q. What are the critical spectroscopic techniques for characterizing 2-(Trifluoromethoxy)benzamide, and how are they applied?

- Methodological Answer : Structural elucidation relies on NMR for confirming the benzene ring substitution pattern and the trifluoromethoxy group. ¹H NMR identifies aromatic protons (δ 7.2–8.0 ppm) and the amide proton (δ ~10 ppm). ¹³C NMR distinguishes carbonyl carbons (~165 ppm) and CF₃O-substituted aromatic carbons. IR spectroscopy confirms amide C=O stretches (~1650 cm⁻¹) and C-F vibrations (~1200 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (MW: 205.14 g/mol) .

Q. How can synthetic routes for this compound be optimized for scalability?

- Methodological Answer : Key steps include:

- Amide Bond Formation : React 2-(trifluoromethoxy)benzoic acid with thionyl chloride to generate the acid chloride, followed by coupling with ammonia or amines under inert conditions.

- Purification : Recrystallization from ethanol/water mixtures yields >95% purity (m.p. 153–155°C) .

- Yield Optimization : Catalytic DMAP (4-dimethylaminopyridine) enhances coupling efficiency, reducing reaction time to 4–6 hours .

Advanced Research Questions

Q. What experimental designs are recommended to assess sigma-2 receptor binding affinity of this compound derivatives?

- Methodological Answer :

- Radiolabeling : Use [¹⁸F]fluoride displacement of mesylate precursors to synthesize radiolabeled analogs (e.g., [¹⁸F]3c in ). Achieve radiochemical purity >95% and specific activity >1.5 Ci/μmol.

- Biodistribution Studies : In murine EMT-6 tumor models, measure tumor uptake (2.5–3.7% ID/g at 2 h post-injection) and tumor-to-muscle ratios (>4:1) via PET imaging .

- Competitive Binding Assays : Use σ-2 receptor-rich tissues (e.g., liver membranes) with [³H]DTG as a radioligand to calculate IC₅₀ values .

Q. How do researchers address contradictory data in benzamide-based enzyme inhibition studies?

- Methodological Answer :

- Dose-Response Curves : Identify the threshold concentration where poly(ADP-ribose) synthetase inhibition occurs without off-target effects (e.g., 3-aminobenzamide shows cytotoxicity >10 μM) .

- Control Experiments : Use knockout cell lines or siRNA silencing to isolate target enzyme activity.

- Metabolic Profiling : Monitor glucose metabolism (e.g., lactate production) to rule out nonspecific mitochondrial effects .

Q. What strategies improve the metabolic stability of this compound in pharmacokinetic studies?

- Methodological Answer :

- Deuterium Incorporation : Replace labile hydrogens (e.g., amide NH) with deuterium to slow CYP450-mediated oxidation.

- Prodrug Design : Mask the amide group as a pivaloyloxymethyl (POM) ester to enhance oral bioavailability, as demonstrated in related benzamides .

- In Vitro Microsomal Assays : Human liver microsomes (HLMs) quantify half-life (t₁/₂) and intrinsic clearance (CLint) to guide structural modifications .

Q. How is structure-activity relationship (SAR) analysis conducted for agrochemical applications of this compound analogs?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the trifluoromethoxy group with chlorinated or methylthio groups to modulate lipophilicity (logP) and insecticidal activity (e.g., BAY-SIR 8514, a grasshopper growth regulator) .

- Field Trials : Evaluate larvicidal efficacy (LC₅₀) in controlled environments against target species (e.g., EuprepoCNEMIS), comparing mortality rates at 24–72 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。